molecular formula C7H5F3OS B063200 4-(Trifluoromethoxy)thiophenol CAS No. 169685-29-4

4-(Trifluoromethoxy)thiophenol

Cat. No. B063200
M. Wt: 194.18 g/mol
InChI Key: JHVNSRJPBXPZJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(Trifluoromethoxy)thiophenol" involves various chemical strategies, including directed ortho-lithiation for the preparation of substituted phenols and electrochemical polymerization for the synthesis of phenol-based polymers. These methods demonstrate the versatility and adaptability of chemical approaches in generating compounds with trifluoromethyl and thiophenol groups (Geneste & Schafer, 2001; Kaya & Aydın, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized various spectroscopic techniques, including FT-IR, UV–vis, and NMR, to confirm the structures of synthesized molecules. These studies offer insight into the electronic and structural characteristics that influence the properties and reactivity of these compounds (Çoruh et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "4-(Trifluoromethoxy)thiophenol" and related compounds often leverage the unique reactivity of the trifluoromethyl and thiophenol groups. For instance, the electrochemical trifluoromethylation of thiophenols demonstrates the capacity for introducing trifluoromethyl groups under mild conditions without metal catalysts or oxidants (Zhu et al., 2021).

Physical Properties Analysis

The physical properties of compounds containing the "4-(Trifluoromethoxy)thiophenol" moiety or similar structures are influenced by their molecular architecture. These properties include thermal stability, solubility, and electrical conductivity, which are critical for applications in materials science and electronic devices (Kaya & Aydın, 2012).

Chemical Properties Analysis

The chemical properties of "4-(Trifluoromethoxy)thiophenol" derivatives are shaped by the presence of the trifluoromethoxy and thiophenol groups. These groups impact reactivity, including the ability to undergo nucleophilic substitutions and participate in complex chemical reactions that produce a diverse range of functionalized molecules (Zhu et al., 2021).

Scientific Research Applications

  • Detection of Hazardous Thiophenols : Thiophenols are used to prepare pesticides, medicines, and polymers but are highly toxic. A study by Ren et al. (2020) developed a method for the ultrafast detection of thiophenols in environmental water samples and living cells using a probe that quickly triggers ESIPT (Excited-State Intramolecular Proton Transfer) for NIR (Near-Infrared) fluorescence detection (Ren et al., 2020).

  • Photoredox Decarboxylative Couplings : Jin et al. (2016) discovered that thiophenols, including 4-(trifluoromethyl)thiophenol, can act as effective organocatalysts in visible-light photoredox decarboxylative couplings of N-(acetoxy)phthalimides, presenting a novel and environmentally friendly strategy for photoredox transformation of organic molecules (Jin et al., 2016).

  • Electrochemical Trifluoromethylation : Zhu et al. (2021) developed a method for the electrochemical trifluoromethylation of thiophenols without metal catalysts or oxidants. This process features mild conditions and moderate to good yields, and can be scaled up efficiently (Zhu et al., 2021).

  • Two-Photon Fluorescent Probes for Thiophenols : Liu et al. (2015) developed a two-photon fluorescent probe for thiophenols, providing a more favorable option for biological imaging due to low background fluorescence and deep penetration depth. The probe showed high selectivity and sensitivity, with applications in detecting thiophenol in water samples and imaging in living cells and tissues (Liu et al., 2015).

  • Corrosion Control in Brass : Ebrahimzadeh et al. (2015) investigated the inhibitive performance of two thiophenol derivatives on the corrosion behavior of brass in nitric acid. The study used potentiodynamic polarization, electrochemical impedance spectroscopy, and quantum chemical study, revealing that the inhibitors obey Langmuir isotherm with both chemical and physical type adsorption (Ebrahimzadeh et al., 2015).

  • Fluorescent Probes for Thiophenol Detection : Shen et al. (2020) constructed a ratiometric fluorescent probe for thiophenol detection in environmental and biological systems. This probe showed high selectivity for thiophenol with a linear relationship between emission intensities and thiophenol concentration (Shen et al., 2020).

Safety And Hazards

4-(Trifluoromethoxy)thiophenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only under a chemical fume hood and avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVNSRJPBXPZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380492
Record name 4-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)thiophenol

CAS RN

169685-29-4
Record name 4-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Zinc powder (3.1 g) was added to a suspension of p-trifluoromethoxybenzenesulfonyl chloride (1.36 ml) in concentrated sulfuric acid (3.4 ml) and water (20 ml), and the suspension was stirred at 0° C. for 18 hours and heated under reflux for 6 hours. The mixture was added with ethyl acetate, washed with water, saturated aqueous solution of sodium hydrogen carbonate, and saturated brine, and then concentrated under reduced pressure to give p-trifluoromethoxybenzenethiol (0.73 g, 47%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Ö Sağlam, HRP Karaoğlu, MB Koçak - Chair of the Conference - researchgate.net
Systemic candidiasis is the most common disease in hospital-acquired infections. It may be more aggressive and lethal, especially in immunocompromised patients. Azol group …
Number of citations: 2 www.researchgate.net
Ö Sağlam, M Akin, H Pekbelgin Karaoğlu… - …, 2020 - Wiley Online Library
In the present work, a new phthalonitrile derivative bearing 4‐(trifluoromethoxy)‐thiophenyl group at the 4‐position (2) has been synthesized. Cyclotetramerization of 4‐[4‐(…
HRP KARAOGLU, O SAGLAM… - … Synchrotron ALBA 7-10 …, 2016 - ismecgroup.org
Phthalocyanines are tetrapyrrolic macrocycles having C= N linkages between pyrrole groups. Unlike porphryins, synthesis of phthalocyanines gives higher reaction yields. Modern …
Number of citations: 2 www.ismecgroup.org
HP Karaoğlu, Ö Sağlam, S Özdemir, S Gonca… - Dalton …, 2021 - pubs.rsc.org
In this study, a new fluorinated phthalonitrile compound namely 5-bis[4-(trifluoromethoxy)-thiophenyl] phthalonitrile was synthesized. In addition, peripherally substituted symmetric …
Number of citations: 19 pubs.rsc.org
Ö Sağlam, N Farajzadeh… - Photochemistry and …, 2021 - Wiley Online Library
This study presents the preparation of a new phthalonitrile derivative namely 3‐(4‐(trifluoromethoxy)thiophenoxy)phthalonitrile (1) and a series of its metallated phthalocyanines (M = Zn …
Number of citations: 6 onlinelibrary.wiley.com
D Dana, AR Davalos, S De, P Rathod… - Bioorganic & medicinal …, 2013 - Elsevier
Cysteine cathepsins are an important class of enzymes that coordinate a variety of important cellular processes, and are implicated in various types of human diseases. However, small …
Number of citations: 20 www.sciencedirect.com
MJ Wathier - 2016 - open.library.ubc.ca
Herein, thorough mechanistic investigations into alkyne hydrothiolation catalyzed by [Tp* RhI (PPh₃) ₂](Tp*= tris (3, 5-dimethylpyrazolyl) borate) are reported. The mechanism is …
Number of citations: 3 open.library.ubc.ca
AK ATEŞ, N ERK, YP TOPÇU - Chair of the Conference, 2004 - researchgate.net
Although antimicrobial agents are described as “miracle drugs” acting weapons, used for the treatment of infectious diseases, bacterial infections continue to be a significant and …
Number of citations: 2 www.researchgate.net
D Dana - 2014 - search.proquest.com
Cysteine cathepsins are an important class of enzymes that coordinate a variety of important cellular processes, and are implicated in various types of human diseases. Still however, …
Number of citations: 4 search.proquest.com

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